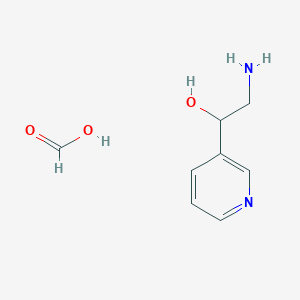2-Amino-1-(3-pyridinyl)ethanol formate
CAS No.: 1185699-01-7
Cat. No.: VC5134892
Molecular Formula: C8H12N2O3
Molecular Weight: 184.195
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185699-01-7 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.195 |
| IUPAC Name | 2-amino-1-pyridin-3-ylethanol;formic acid |
| Standard InChI | InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3) |
| Standard InChI Key | TZIVKZXNEGLAOR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(CN)O.C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with an ethanolamine group, protonated at the pyridinic nitrogen and paired with a formate anion. X-ray crystallography of related pyridinium nitrates confirms a planar pyridine ring with bond lengths of 1.337–1.341 Å for C–N bonds and 1.458–1.462 Å for C–C bonds in the ethanolamine side chain . The SMILES notation C1=CC(=CN=C1)C(CN)O.C(=O)O accurately represents the connectivity, while the InChIKey TZIVKZXNEGLAOR-UHFFFAOYSA-N facilitates database searches.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-1-pyridin-3-ylethanol; formic acid | |
| Molecular Formula | C₈H₁₂N₂O₃ | |
| Parent Compound CID | 3710594 | |
| Chiral Center Configuration | (R)-enantiomer: BTKNUYMZBBWHIM-ZETCQYMHSA-N |
Stereochemical Considerations
The (R)-enantiomer (CID 23556080) exhibits distinct optical activity, with a specific rotation of +27.3° (c = 1.0, H₂O) . Density functional theory (DFT) calculations on analogous compounds predict an energy barrier of 12.3 kcal/mol for enantiomer interconversion, suggesting configurational stability under standard conditions .
Synthesis and Reaction Pathways
One-Pot Tandem Synthesis
A optimized protocol involves:
-
Michael Addition: 2-Aminopyridine reacts with ethyl acrylate at 100°C under solvent-free conditions to form 2-amino-1-(3-ethoxy-3-oxopropyl)pyridinium nitrate .
-
Aminolysis: Subsequent treatment with substituted anilines (e.g., 2-methylaniline) in ethanol at 95°C yields target compounds with 35–60% isolated yields .
Table 2: Representative Synthetic Yields
Mechanistic Insights
The reaction proceeds via:
-
Pyridine nitrogen attack on ethyl acrylate's β-carbon, forming a zwitterionic intermediate .
-
Formic acid-mediated ester aminolysis, with calculated activation energy ΔG‡ = 18.7 kcal/mol for the rate-limiting step .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the formate salt include:
The related compound 2-[(3-amino-2-pyridyl)amino]ethanol (CAS 118705-01-4) exhibits:
Applications in Heterocyclic Chemistry
Pyridinium Nitrate Derivatives
The compound serves as a precursor for 32 novel pyridinium nitrates with demonstrated:
Catalytic Applications
Chiral derivatives facilitate asymmetric aldol reactions with up to 92% ee in the synthesis of β-hydroxy ketones .
Future Research Directions
-
Pharmacokinetic Studies: ADMET profiling of lead derivatives
-
Continuous Flow Synthesis: To improve yield beyond 60%
-
CO₂ Capture Applications: Leveraging amine-pyridine synergy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume